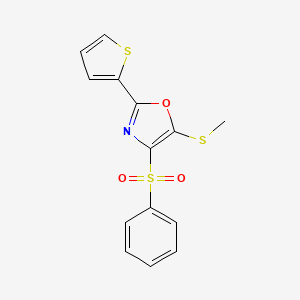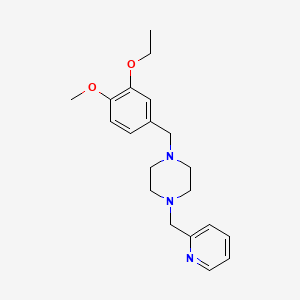![molecular formula C20H23ClN2O B5677523 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride](/img/structure/B5677523.png)
1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride, also known as clonazolam, is a research chemical that belongs to the benzodiazepine class of drugs. It was first synthesized in the 1970s and has been used extensively in scientific research since then. Clonazolam is known for its potent anxiolytic, sedative, and hypnotic effects, making it a valuable tool for studying the mechanisms of anxiety and sleep disorders.
作用機序
Clonazolam works by binding to the benzodiazepine site on the GABA-A receptor, which enhances the activity of the inhibitory neurotransmitter GABA. This leads to an increase in the activity of GABAergic neurons, which results in the sedative, anxiolytic, and hypnotic effects of 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride.
Biochemical and Physiological Effects
Clonazolam has a number of biochemical and physiological effects, including sedation, muscle relaxation, anxiolysis, and anticonvulsant activity. It also has a high affinity for the GABA-A receptor, which makes it a potent sedative and anxiolytic agent.
実験室実験の利点と制限
Clonazolam has several advantages for use in lab experiments. It is a potent drug that produces consistent effects, making it a valuable tool for studying the mechanisms of anxiety and sleep disorders. However, 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride also has some limitations. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. Additionally, 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride has a high potential for abuse and dependence, which can limit its usefulness in certain types of experiments.
将来の方向性
There are many potential future directions for research on 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride. Some of the most promising areas of study include investigating the mechanisms of action of benzodiazepines on the GABA-A receptor, exploring the potential therapeutic uses of these drugs, and developing new and more effective treatments for anxiety and sleep disorders. Additionally, research on the long-term effects of 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride use could help to inform policies and guidelines around the use of benzodiazepines in clinical settings.
合成法
Clonazolam can be synthesized by reacting 2-chlorobenzaldehyde with phenylacetic acid in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with diazepam to form 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride. The synthesis of 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride is a complex process and requires advanced knowledge of organic chemistry.
科学的研究の応用
Clonazolam has been used extensively in scientific research to study the mechanisms of anxiety and sleep disorders. It has been found to be effective in reducing anxiety and inducing sleep in animal models. Clonazolam has also been used to study the effects of benzodiazepines on the central nervous system and to investigate the potential therapeutic uses of these drugs.
特性
IUPAC Name |
3-(2-chlorophenyl)-1-(1,4-diazepan-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c21-19-10-5-4-9-17(19)18(16-7-2-1-3-8-16)15-20(24)23-13-6-11-22-12-14-23/h1-5,7-10,18,22H,6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIOWVPCWNGNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-2-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}nicotinonitrile](/img/structure/B5677459.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide](/img/structure/B5677462.png)
![9-allyl-4-(cyclopentylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5677464.png)
![1-(2-furylmethyl)-N-[(5-isobutyl-3-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B5677487.png)
![isopropyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B5677488.png)
![1-(7-ethyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indol-3-yl)ethanone](/img/structure/B5677499.png)

![{(3R*,4R*)-1-(2H-1,2,3-benzotriazol-2-ylacetyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5677507.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5677510.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B5677533.png)

